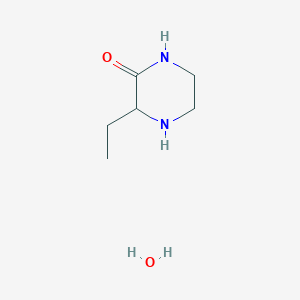

3-Ethyl-2-piperazinone hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-2-piperazinone hydrate is an organic compound with the molecular formula C6H12N2O·H2O. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring. This compound is significant as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-piperazinone hydrate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves batch processes. For example, the reduction of intermediates such as IDAN (Iminodiacetonitrile) in the presence of catalysts like Raney Nickel and promoters like platinum chloride can yield the compound with high efficiency .

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The secondary amine in the piperazinone ring can undergo acylation with acyl halides or anhydrides. For example, reaction with acetyl chloride forms N-acetyl derivatives, though steric hindrance from the ethyl group may slow kinetics compared to unsubstituted piperazine . Alkylation is feasible under basic conditions, as demonstrated in synthetic routes for similar compounds (e.g., N-ethylpiperazine synthesis via ethanol alkylation using Cu-Co-Mo/Al₂O₃ catalysts at 80–350°C) .

CO₂ Absorption and Carbamate Formation

The amine group participates in CO₂ capture via zwitterionic carbamate intermediates. Computational studies propose a six-membered transition state involving CO₂ and water, with activation energies influenced by the ethyl group’s electron-donating effect . Experimental FTIR data for similar piperazines show carbamic acid formation at 1650–1750 cm⁻¹ .

Proposed Mechanism :

-

CO₂ attacks the amine, forming a zwitterion.

Metal Coordination Chemistry

The lone pairs on the amine and carbonyl oxygen enable coordination with transition metals . For example, Cd(II) complexes with piperazine derivatives exhibit tetrahedral geometries . For 3-ethyl-2-piperazinone hydrate, potential coordination modes include:

-

Monodentate : Binding via amine or carbonyl oxygen.

Hydrolysis and Stability

The ketone group is susceptible to nucleophilic attack. In aqueous acidic conditions, hydrolysis could yield 3-ethylpiperazine-2,5-dione, though experimental evidence is limited. The hydrate form enhances stability in polar solvents but may dehydrate under heating .

Acid-Base Behavior

The pKa values of piperazine (5.68 and 9.82) are altered by the electron-withdrawing ketone and ethyl substituent. Theoretical estimates suggest:

Thermal and Catalytic Reactions

Under hydrogenation (3.0 MPa H₂, 190–210°C), the ketone may reduce to a secondary alcohol, though competing side reactions (e.g., ring opening) require catalyst optimization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Ethyl-2-piperazinone hydrate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Antiviral Activity

Recent studies have demonstrated that piperazine derivatives, including this compound, exhibit potential as inhibitors of viral enzymes. For instance, molecular docking studies indicated that piperazine-based compounds could effectively inhibit the SARS-CoV-2 protease enzyme, which is crucial for viral replication . The interaction of these compounds with the enzyme was characterized by strong hydrogen bonding, suggesting a promising pathway for drug design against COVID-19.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research involving substituted piperazine derivatives has shown their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is essential for cell division . This mechanism of action highlights the potential of this compound in developing new anticancer therapies.

Synthesis of Novel Compounds

This compound is frequently used as a building block in the synthesis of more complex molecules through various chemical reactions.

Synthetic Pathways

A notable synthetic route involves the use of this compound to create 2,3-substituted piperazine derivatives. A recent study reported a concise method that efficiently transforms optically pure amino acids into these derivatives, showcasing the compound's versatility in synthetic chemistry .

| Synthesis Method | Starting Material | Product | Yield |

|---|---|---|---|

| Five-step synthesis | Optically pure amino acids | 3-substituted piperazine derivatives | High |

Applications in Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and coatings.

Polymerization Studies

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form hydrogen bonds makes it an excellent candidate for improving the performance of polymer blends .

Future Directions and Case Studies

The ongoing research into this compound suggests a bright future for its applications across various fields:

Case Study: Drug Development

In a recent case study, researchers synthesized a series of piperazine-based compounds using this compound as a precursor. These compounds underwent extensive biological evaluation, leading to the identification of several candidates with promising antiviral and anticancer activities .

Pharmacokinetic Profiling

Pharmacokinetic studies have shown favorable absorption and distribution profiles for compounds derived from this compound, indicating their potential for oral administration and therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 3-ethyl-2-piperazinone hydrate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .

Comparación Con Compuestos Similares

Piperazine: A parent compound with a similar structure but without the ethyl group.

2-Methylpiperazine: A derivative with a methyl group instead of an ethyl group.

1,4-Diazepane: A seven-membered ring analog of piperazine.

Uniqueness: 3-Ethyl-2-piperazinone hydrate is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other piperazine derivatives .

Actividad Biológica

3-Ethyl-2-piperazinone hydrate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

This compound is a cyclic amine derivative characterized by a piperazine ring with an ethyl group at the second position. Its chemical formula is C6H12N2O with a CAS number of 1214065-31-2. The presence of the ethyl group enhances its solubility and reactivity compared to other piperazine derivatives.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been found effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

- Anticancer Potential : Research indicates that this compound possesses cytotoxic effects on several cancer cell lines. For instance, it has demonstrated inhibitory effects on cell viability in human cancer cell lines like HUH7 and U251 . The compound's mechanism may involve disruption of cellular processes critical for cancer cell survival.

- Antichlamydial Activity : Recent studies have highlighted the potential of compounds based on piperazine derivatives, including this compound, in targeting Chlamydia infections. These compounds have shown selective activity against Chlamydia species, suggesting their utility in developing new treatments for chlamydial infections .

The mechanism of action for this compound appears to be multifaceted:

- GABA Receptor Interaction : Similar to other piperazine derivatives, it may act as a GABA receptor agonist. This interaction can lead to hyperpolarization of neuronal membranes, which is crucial for its potential use as an anthelmintic agent against parasitic infections.

- Cell Cycle Disruption : In cancer cells, the compound may interfere with cell cycle regulation, leading to apoptosis or programmed cell death. This effect has been observed in various studies where cell viability assays indicated reduced survival rates in treated cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Propiedades

IUPAC Name |

3-ethylpiperazin-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.H2O/c1-2-5-6(9)8-4-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJNCYJBCZYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.